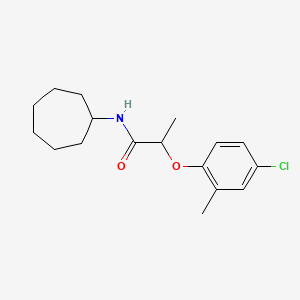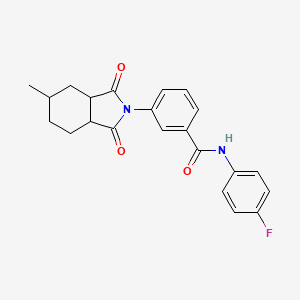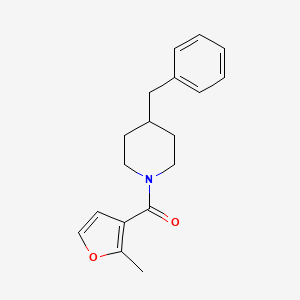
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic the plant hormone auxin, leading to uncontrolled growth and ultimately the death of the plant. This compound is particularly interesting due to its unique structure, which combines a phenoxy group with a cycloheptyl amide, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base.
Amidation: The final step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with cycloheptylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their derivatives.
Biology: The compound is studied for its effects on plant growth and development, particularly its role as a synthetic auxin.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of new herbicidal formulations and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide involves its ability to mimic the plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that result in the overproduction of growth hormones and the disruption of normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used phenoxy herbicide with similar auxin-mimicking properties.
2,4-dichlorophenoxyacetic acid (2,4-D): Another well-known phenoxy herbicide with a similar mechanism of action.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A phenoxy herbicide with a more complex structure and similar biological activity.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide is unique due to its cycloheptyl amide group, which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other phenoxy herbicides and makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-cycloheptylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-12-11-14(18)9-10-16(12)21-13(2)17(20)19-15-7-5-3-4-6-8-15/h9-11,13,15H,3-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGBFBWSHUFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-bis[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B4034361.png)
![(2-furylmethyl){5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4034365.png)
![N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B4034375.png)
![1-sec-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4034380.png)
![methyl 4-(4-methylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4034386.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3-chlorophenoxy)propanamide](/img/structure/B4034389.png)
![N-[2-(1-benzylpiperidin-4-yl)pyrazol-3-yl]benzamide](/img/structure/B4034391.png)




![Methyl 6-(2-methylbutan-2-yl)-2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4034434.png)
![(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid](/img/structure/B4034446.png)
![2-(4-bromo-2,3-dimethylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4034449.png)
